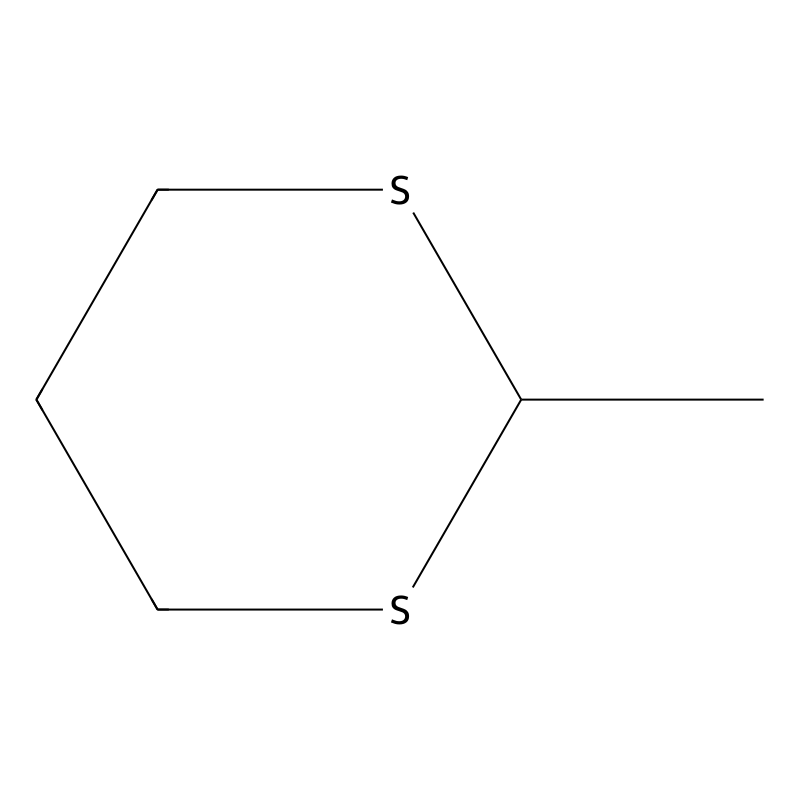2-Methyl-1,3-dithiane

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Organic Synthesis
One significant application of 2-methyl-1,3-dithiane lies in organic synthesis as a protecting group for carbonyl compounds, particularly aldehydes and ketones. These carbonyl groups are crucial functional groups in many organic molecules but can be susceptible to undesired reactions during synthesis. 2-Methyl-1,3-dithiane can be readily attached to the carbonyl group, forming a dithiane derivative, which protects it from unwanted reactions while allowing further modifications to the molecule. Once the desired modifications are complete, the dithiane group can be easily removed under mild conditions to regenerate the original carbonyl group. This selective protection and deprotection strategy is valuable for the synthesis of complex organic molecules.
Medicinal Chemistry
2-Methyl-1,3-dithiane has also been explored in medicinal chemistry due to its potential biological activity. Studies suggest that it may possess various properties, including anti-inflammatory, antioxidant, and antitumor effects. However, these findings are primarily based on in vitro (laboratory) studies, and further research is needed to determine its efficacy and safety in vivo (living organisms) for therapeutic applications.
Material Science
Recent research has investigated the potential of 2-methyl-1,3-dithiane in the development of functional materials. Its unique structure and properties, such as its ability to form stable complexes with metal ions, make it a promising candidate for various applications, including:
- Sensors: 2-Methyl-1,3-dithiane derivatives can be incorporated into sensor designs to detect specific molecules or environmental changes due to their ability to undergo selective interactions with target analytes.
- Conductive Materials: Modifications of 2-methyl-1,3-dithiane can lead to the development of conductive materials with potential applications in electronics and energy storage.
2-Methyl-1,3-dithiane is a sulfur-containing organic compound with the molecular formula CHS and a molecular weight of 134.26 g/mol. It consists of a six-membered ring containing two sulfur atoms and is characterized by its stability and reactivity, particularly in organic synthesis. The structure features a methyl group attached to one of the carbon atoms in the dithiane ring, contributing to its unique chemical properties. This compound is often utilized as a protecting group for carbonyl compounds due to its ability to form stable thioacetals .
As a protecting group, 2-Methyl-1,3-dithiane reversibly reacts with carbonyl functionalities, forming a stable dithiane adduct. This adduct hinders nucleophilic attacks on the carbonyl carbon, protecting it from unwanted reactions. The dithiane group can then be selectively removed under specific conditions, allowing the original carbonyl group to participate in further reactions.
Key reactions include:
- Formation of Thioacetals: 2-Methyl-1,3-dithiane can react with carbonyl compounds (aldehydes or ketones) to form thioacetals under acidic conditions, which can be subsequently deprotected to regenerate the original carbonyl compounds .
- Oxidative Cleavage: Under specific conditions, 2-methyl-1,3-dithiane can undergo oxidative cleavage to yield corresponding carbonyl compounds .
- Reactions with Halogens: The compound can react with bromine trifluoride (BrF) to form difluoromethyl alkanes .
The synthesis of 2-methyl-1,3-dithiane typically involves the reaction of carbonyl compounds with 1,3-propanedithiol in the presence of Lewis or Brønsted acid catalysts. Common methods include:
- Thioacetalization: This process involves treating aldehydes or ketones with 1,3-propanedithiol under acidic conditions to yield dithianes in high yields .
- Deprotonation: The compound can be synthesized by deprotonating 2-methyl-1,3-dithiane using strong bases like butyllithium to generate reactive intermediates for further synthetic applications .
2-Methyl-1,3-dithiane is primarily used in organic synthesis as a protective group for carbonyl functionalities. Its applications include:
- Synthesis of Natural Products: It serves as an important intermediate in the total synthesis of various natural products due to its ability to facilitate carbon-carbon bond formation .
- Protective Group in Organic Chemistry: The compound is used for protecting aldehydes and ketones during multi-step syntheses, allowing chemists to manipulate other functional groups without affecting the protected carbonyls .
Interaction studies involving 2-methyl-1,3-dithiane focus on its reactivity with various electrophiles and its role in synthetic pathways. For instance:
- Reactivity with Alkyl Halides: The compound has been shown to react effectively with primary alkyl halides through SN2 mechanisms, providing insights into stereochemical outcomes and inversion of configuration during reactions .
- Chiral Synthesis: Research has demonstrated that 2-lithio-1,3-dithianes can be employed in asymmetric synthesis strategies, allowing for the construction of chiral centers in complex molecules .
Several compounds share structural similarities with 2-methyl-1,3-dithiane. These include:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| 1,3-Dithiolane | Five-membered ring | Contains two sulfur atoms; less stable than dithianes |
| 2-Methyl-1,3-thiazole | Five-membered ring | Contains nitrogen; exhibits different reactivity patterns |
| 1,4-Dithiine | Six-membered ring | More reactive due to conjugation; less commonly used as a protective group |
Uniqueness of 2-Methyl-1,3-Dithiane:
The presence of two sulfur atoms adjacent to each other in a six-membered ring structure makes 2-methyl-1,3-dithiane particularly stable compared to its analogs like 1,3-dithiolane. This stability allows it to serve effectively as a protecting group and a reactive intermediate in organic synthesis.








